Methyl 3-hydroxy-2-isocyanobutanoate
Description
Methyl 3-hydroxy-2-isocyanobutanoate is a specialized organic compound featuring a butanoate backbone substituted with a hydroxy group at position 3 and an isocyano (-NC) group at position 2, esterified with a methyl group.
Properties
CAS No. |
62180-45-4 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-isocyanobutanoate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,8H,1,3H3 |
InChI Key |
YJLHXISAHQLODF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)[N+]#[C-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-isocyanobutanoate typically involves the reaction of 3-hydroxy-2-methylbutanoic acid with phosgene or a similar isocyanate source. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-isocyanobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto derivative.
Reduction: The isocyanate group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2-isocyanobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-isocyanobutanoate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Methyl 3-hydroxy-2-isocyanobutanoate with structurally related esters, emphasizing functional groups, molecular properties, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
